Cas no 367-68-0 (1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene)

1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring both a fluoro and a trifluoromethyl substituent, along with an isopropenyl group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple fluorine atoms enhances its reactivity and stability, enabling selective transformations in cross-coupling and nucleophilic substitution reactions. The isopropenyl group offers additional functionalization potential, facilitating further derivatization. This compound is particularly useful in applications requiring high electron-withdrawing properties and controlled steric effects. Its well-defined molecular architecture ensures consistent performance in advanced synthetic pathways.
1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene structure
367-68-0 structure
Product Name:1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene
CAS No:367-68-0
MF:C10H8F4
MW:204.164136886597
MDL:MFCD11226534
CID:3046958
PubChem ID:20261052
Update Time:2025-05-27

1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene
    • Benzene, 1-fluoro-4-(1-methylethenyl)-2-(trifluoromethyl)-
    • AKOS005255651
    • SCHEMBL10953414
    • STL557833
    • 367-68-0
    • 1-fluoro-4-(prop-1-en-2-yl)-2-(trifluoromethyl)benzene
    • 1-fluoro-4-prop-1-en-2-yl-2-(trifluoromethyl)benzene
    • MS-20755
    • CS-0451744
    • MFCD11226534
    • CLCIOWVMAJVXQC-UHFFFAOYSA-N
    • 4-Fluoro-alpha-methyl-3-(trifluoromethyl)styrene
    • BBL104020
    • MDL: MFCD11226534
    • Inchi: 1S/C10H8F4/c1-6(2)7-3-4-9(11)8(5-7)10(12,13)14/h3-5H,1H2,2H3
    • InChI Key: CLCIOWVMAJVXQC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C(=C)C)=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 204.05621290g/mol
  • Monoisotopic Mass: 204.05621290g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0Ų

1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene Security Information

  • Hazardous Material Identification: Xi

1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene Customs Data

  • HS CODE:2903998090

1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene Pricemore >>

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1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:367-68-0)1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene
Order Number:A1157489
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:40
Price ($):228.0
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Amadis Chemical Company Limited
(CAS:367-68-0)1-Fluoro-4-isopropenyl-2-(trifluoromethyl)benzene
A1157489
Purity:99%
Quantity:5g
Price ($):228.0
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